molecular formula C8H18O2S2 B1199624 1,4-Bis(2-hydroxyethylthio)butane CAS No. 7425-93-6

1,4-Bis(2-hydroxyethylthio)butane

Cat. No. B1199624
CAS RN: 7425-93-6
M. Wt: 210.4 g/mol
InChI Key: FORJWQPDKXQQOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct synthesis information for 1,4-Bis(2-hydroxyethylthio)butane in the provided studies, related compounds and synthesis methods offer insights. For example, the synthesis of bis(tert-butyl)(2-thioxo-1,3-dithiole-4,5-dithiolato)stannane and its oxo counterpart demonstrates complex synthesis techniques involving exchange reactions and characterization by X-ray diffraction, highlighting the intricacies involved in synthesizing bis-functionalized organic compounds (Comerlato et al., 2008).

Molecular Structure Analysis

The study of molecular structures, particularly through X-ray diffraction, reveals the spatial arrangement of atoms within a compound. For instance, the crystal structure analysis of 1,4-Bis(p-bromophenoxy) butane provides details on the conformation and internal rotation angles, offering a glimpse into the structural aspects that might be relevant for 1,4-Bis(2-hydroxyethylthio)butane as well (Ishikawa et al., 1971).

Chemical Reactions and Properties

Chemical reactions involving similar bis-functionalized compounds indicate the potential reactivity of 1,4-Bis(2-hydroxyethylthio)butane. The work on mercuric ion-catalyzed hydration of derivatives showcases various reaction products, implying that 1,4-Bis(2-hydroxyethylthio)butane could undergo similar transformations, yielding a range of functionalized products (Thyagarajan et al., 1975).

Physical Properties Analysis

The physical properties of a compound, such as melting and decomposition temperatures, are crucial for understanding its stability and applications. For compounds with similar structures, analyses like DSC provide valuable data on thermal properties, which can be extrapolated to predict the behavior of 1,4-Bis(2-hydroxyethylthio)butane under various conditions (Wang, Liu, & Zhou, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability, are essential for practical applications. The analysis of bis-functional compounds in reactions, such as the formation of macrocyclic complexes, sheds light on the potential chemical behavior of 1,4-Bis(2-hydroxyethylthio)butane in forming complex structures and engaging in binding interactions (Ilhan, Temel, & Paşa, 2009).

Scientific Research Applications

  • Chemical Warfare Agent Analysis : It's used for the determination and identification of hydrolysis products of sulfur mustards, which are chemical warfare agents. This application is significant in environmental and forensic analysis for detecting chemical warfare agents or their degradation products (Hooijschuur et al., 2000); (Meier, 2013).

  • Resin Synthesis for Propellant Applications : In the field of materials science, it's involved in the synthesis of novel resins, which have applications as propellant binders. This is particularly relevant in the defense and aerospace industries (Sridhara & Jain, 2001).

  • Catalysis in Organic Synthesis : It's used in the efficient synthesis of spiro-4H-pyrans, which are important in pharmaceutical and organic chemistry, demonstrating its role in facilitating complex chemical reactions (Goli-Jolodar et al., 2016).

  • Study of Mesomorphic Behavior : In liquid crystal technology, it's part of research into the characterization and mesomorphic behavior of new materials, which has implications in display technology and materials science (Iwan et al., 2010).

  • Development of High-Performance Polymers : It plays a role in the synthesis of new poly(ether–ester–imide)s, contributing to the development of thermally stable and organosoluble polymers for various industrial applications (Faghihi et al., 2011).

  • Environmental Monitoring : Its involvement in screening hydrolysis products of sulfur mustard agents is critical for environmental monitoring and the detection of harmful chemical agents (Kroening et al., 2009).

properties

IUPAC Name

2-[4-(2-hydroxyethylsulfanyl)butylsulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2S2/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORJWQPDKXQQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCSCCO)CSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225255
Record name 2,2'-(Butane-1,4-diylbis(thio))bisethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(2-hydroxyethylthio)butane

CAS RN

7425-93-6
Record name 1,4-Bis(2-hydroxyethylthio)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7425-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(Butane-1,4-diylbis(thio))bisethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-(Butane-1,4-diylbis(thio))bisethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[butane-1,4-diylbis(thio)]bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
KK Kroening, DD Richardson, S Afton… - Analytical and …, 2009 - Springer
Sulfur mustard (HD), bis(2-chloroethyl)sulfide, is one of a class of mustard agents which are chemical warfare agents. The main chemical warfare hydrolysis degradation products of …
Number of citations: 13 link.springer.com
EWJ Hooijschuur, CE Kientz, AG Hulst… - Analytical …, 2000 - ACS Publications
On-line coupling of reversed-phase microcolumn liquid chromatography (micro-RPLC) and sulfur-selective flame photometric detection (S-FPD) was studied for the selective and direct …
Number of citations: 59 pubs.acs.org
UC Meier - Journal of Chromatography A, 2013 - Elsevier
An LC-UV-SPE NMR method for the analysis of polar hydrolysis products of the chemical warfare agents known as sulfur mustards at low ppm levels in environmental samples is …
Number of citations: 16 www.sciencedirect.com
EWJ Hooijschuur, CE Kientz… - Journal of High …, 2000 - Wiley Online Library
The potential of the on‐line coupling of microcolumn liquid chromatography (μLC) using aqueous eluents with a flame ionization detector (FID) was evaluated. An eluent‐jet interface …
Number of citations: 43 onlinelibrary.wiley.com
AK Gupta, DK Dubey, MP Kaushik - Journal of hazardous materials, 2007 - Elsevier
A simple and economical chemical neutralization method is developed against highly toxic chemical warfare agent's viz. sulfur mustard (SM), sesquimustard, and their homologues/…
Number of citations: 17 www.sciencedirect.com
EWJ Hooijschuur, CE Kientz, A Udo - Journal of Chromatography A, 2001 - Elsevier
Microcolumn liquid chromatography (μLC) and capillary electrophoresis (CE) coupled on-line with flame photometric detection (FPD) have been used for the screening of polar …
Number of citations: 76 www.sciencedirect.com
EWJ Hooijschuur, AG Hulst, AL De Jong… - TrAC Trends in …, 2002 - Elsevier
In order to test the ability of laboratories to detect and identify chemicals related to the Chemical Weapons Convention (CWC), which prohibits the development, production, stockpiling …
Number of citations: 122 www.sciencedirect.com
VVS Lakshmi, M Murty, TJ Reddy… - … Journal Devoted to …, 2006 - Wiley Online Library
Off‐site detection of the hydrolysed products of sulfur mustards in aqueous samples is an important task in the verification of Chemical Weapons Convention (CWC)‐related chemicals. …
O Kostiainen - Chemical Weapons Convention Chemicals …, 2005 - Wiley Online Library
Gas chromatography (GC) is the most widely used analytical technique for the analysis of volatile organic chemicals. The advantages of GC are good resolution, inertness, high …
Number of citations: 24 onlinelibrary.wiley.com
KK Kroening - 2010 - search.proquest.com
Metallomics is the study of the metallome, interactions, and functional connections of metal ions and other metal species with genes, proteins, metabolites, and other biomolecules in …
Number of citations: 3 search.proquest.com

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